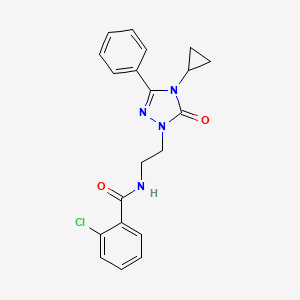

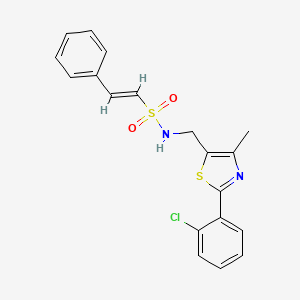

2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a benzamide group, a triazole ring, and a cyclopropyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. The cyclopropyl group is a three-carbon cyclic group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzamide and triazole groups could potentially participate in pi stacking interactions, and the cyclopropyl group could add some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group in benzamides can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide and triazole groups could increase its polarity, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of related compounds often involves the reaction of omega-chloroalkyl isocyanates with active methylene compounds, leading to the formation of various heterocyclic structures, such as 1,3-oxazolidines and imidazopyrimidinediones. These reactions are crucial for developing compounds with potential biological applications (Basheer & Rappoport, 2006).

- The alkylating potential of benzamide derivatives has been explored for targeted drug delivery in cancer therapy, particularly for melanoma. This research area focuses on conjugates of benzamide with cytostatics, revealing a promising avenue for targeted therapeutic applications (Wolf et al., 2004).

Potential Biological Applications

- Antimicrobial Activities: Compounds structurally related to the query chemical have shown antimicrobial properties, indicating their potential utility in developing new antimicrobial agents. For instance, a series of novel derivatives exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their significance in addressing tuberculosis (Nimbalkar et al., 2018).

- Anticancer Activities: Benzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The exploration of these compounds' mechanisms and efficacy can contribute to the development of new anticancer drugs (Ravinaik et al., 2021).

- Antiviral Activities: Research on benzamide-based compounds has also extended to antiviral applications, including antiavian influenza virus activities. Some newly synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c21-17-9-5-4-8-16(17)19(26)22-12-13-24-20(27)25(15-10-11-15)18(23-24)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRXROXXFMXYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)

![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)